molecular formula C9H13ClF3NO2 B1477503 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2098043-27-5

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B1477503
CAS RN: 2098043-27-5
M. Wt: 259.65 g/mol
InChI Key: JIWGVCAISLCXRN-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, also known as 2-chloro-1-ethyl-3-(trifluoromethyl)azetidine, is an organic compound with a molecular formula of C7H10ClF3NO. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This compound has a wide range of applications in the synthesis of drugs, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Transformation

  • Azetidin-2-ones like 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one have been explored for their synthetic transformations. For instance, a study detailed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into various compounds using LiAlH(4), revealing unique intermediate steps and potential for diverse chemical applications (Mollet, D’hooghe, & de Kimpe, 2011).

Building Blocks for Novel Compounds

  • Research has also focused on using derivatives of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the chemical , as building blocks. These derivatives have been shown to be precursors for the construction of CF3-containing aminopropanes and other complex molecules, demonstrating the versatility of these compounds in synthetic chemistry (Dao Thi et al., 2018).

Antimicrobial Applications

  • Some azetidinone derivatives, including those related to 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Mohite & Bhaskar, 2011).

Pharmaceutical Potential

  • The azetidinone class of compounds has been explored for potential pharmaceutical applications. For example, N-substituted-3-chloro-2-azetidinone derivatives have been synthesized and evaluated as potential anticonvulsant agents, suggesting a role in neurological disorder treatments (Hasan et al., 2011).

properties

IUPAC Name

2-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-3-16-8(9(11,12)13)4-14(5-8)7(15)6(2)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWGVCAISLCXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)C(C)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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